molecular formula C14H21N3O2 B2763177 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide CAS No. 1797721-09-5

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide

Cat. No.: B2763177
CAS No.: 1797721-09-5
M. Wt: 263.341
InChI Key: SKFDUAKBKVPGCX-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran group

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Tetrahydro-2H-pyran: The pyrazole ring is then reacted with tetrahydro-2H-pyran in the presence of a suitable catalyst to introduce the tetrahydro-2H-pyran group.

    Attachment of Cyclopentanecarboxamide: Finally, the cyclopentanecarboxamide group is introduced through an amide coupling reaction using cyclopentanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-14(11-3-1-2-4-11)16-12-9-15-17(10-12)13-5-7-19-8-6-13/h9-11,13H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDUAKBKVPGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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